molecular formula C7H3BrFNaO2 B13363627 Sodium 3-bromo-2-fluorobenzoate

Sodium 3-bromo-2-fluorobenzoate

Cat. No.: B13363627
M. Wt: 240.99 g/mol
InChI Key: APBHFPHREVOBAY-UHFFFAOYSA-M
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Description

Sodium 3-bromo-2-fluorobenzoate is an organic compound with the molecular formula C7H3BrFNaO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-2-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with the nitration of m-fluorobenzotrifluoride, followed by bromination using dibromohydantoin in the presence of sulfuric acid. The resulting compound undergoes reduction, deamination, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Sodium 3-bromo-2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of Sodium 3-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
  • Methyl 3-bromo-4-fluorobenzoate

Comparison: Sodium 3-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications .

Biological Activity

Sodium 3-bromo-2-fluorobenzoate is an organic compound that has gained attention in biological research due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, enzyme inhibition, and protein-ligand interactions. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through a series of chemical reactions involving the bromination and fluorination of benzoic acid derivatives. A common synthetic route starts with the nitration of m-fluorobenzotrifluoride, followed by bromination using dibromohydantoin in the presence of sulfuric acid. The resulting compound undergoes reduction, deamination, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid, which is then neutralized with sodium hydroxide to form this compound .

Biological Activity

1. Enzyme Inhibition:
this compound has been studied for its ability to inhibit specific enzymes. Its structural attributes allow it to form stable complexes with biological molecules, making it useful in understanding enzyme kinetics and inhibition mechanisms. For example, it can interact with enzymes involved in polyamine biosynthesis, which is critical for cell growth .

2. Protein-Ligand Interactions:
The compound's ability to engage in protein-ligand interactions has implications for drug development. Research indicates that this compound can serve as a model compound for studying how small molecules influence protein function . Its unique reactivity profile allows it to be tailored for specific biological targets.

The mechanism of action involves the interaction of this compound with molecular targets through various bonding interactions. The presence of bromine and fluorine atoms on the benzene ring contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions and other chemical transformations . This mechanism is critical in applications targeting specific enzymes or receptors.

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth
In a study investigating the effects of this compound on pancreatic cancer cells, researchers found that the compound inhibited cell proliferation by interfering with polyamine metabolism. The study demonstrated that treatment with this compound led to a significant reduction in cell viability when combined with other therapeutic agents .

Case Study 2: Enzyme Activity Modulation
Another study explored the compound's role in modulating enzyme activity related to metabolic pathways. This compound was shown to selectively inhibit enzymes involved in amino acid metabolism, providing insights into its potential as a therapeutic agent for metabolic disorders .

Comparative Analysis

To understand the distinct properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
This compoundContains both Br and F atomsEnzyme inhibition and protein-ligand interactions
Methyl 3-bromo-4-fluorobenzoateDifferent substitution patternPotential antimicrobial activity
Methyl 4-bromo-3-(difluorophenyl)More complex structureTargeting specific receptors

Properties

Molecular Formula

C7H3BrFNaO2

Molecular Weight

240.99 g/mol

IUPAC Name

sodium;3-bromo-2-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

APBHFPHREVOBAY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)[O-].[Na+]

Origin of Product

United States

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